molecular formula C10H18Cl3N3O B1405278 1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride CAS No. 1779124-05-8

1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride

Cat. No. B1405278
CAS RN: 1779124-05-8
M. Wt: 302.6 g/mol
InChI Key: IDYQNOPLVKDOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3O and a molecular weight of 302.63 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 1-(5-Methoxypyridin-2-yl)piperazine is 1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 1-(5-Methoxypyridin-2-yl)piperazine is 370.0±37.0 °C, and its predicted density is 1.104±0.06 g/cm3 . The compound has a pKa value of 8.53±0.10 .

Scientific Research Applications

Antimicrobial Activities

1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride and related compounds have been explored for their antimicrobial activities. In a study by Bektaş et al. (2007), novel derivatives, including those with piperazine components, were synthesized and screened for antimicrobial properties. Some of these compounds exhibited good or moderate activities against test microorganisms.

Bioactivity in HIV Treatment

The compound and its analogues have been investigated for their potential in HIV treatment. Romero et al. (1994) synthesized and evaluated a variety of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. This research contributed to the development of atevirdine mesylate for clinical evaluation (Romero et al., 1994).

Cardiotropic Activity

The compound has been linked to cardiotropic activity. Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride. The most active compound demonstrated significant antiarrhythmic activity in certain arrhythmia models (Mokrov et al., 2019).

Phosphodiesterase 5 (PDE5) Inhibition

Hughes et al. (2010) designed and synthesized a series of aminopyridopyrazinones as PDE5 inhibitors, including a compound with a 6-methoxypyridin-3-yl group. This compound showed robust in vivo blood pressure lowering in a hypertensive rat model and demonstrated brain penetration, suggesting its potential use in central inhibition of PDE5 (Hughes et al., 2010).

Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects

In a study by Gul et al. (2019), new Mannich bases with substituted piperazines were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds demonstrated high potency and selectivity (Gul et al., 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

1-(5-methoxypyridin-2-yl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYQNOPLVKDOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)N2CCNCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.